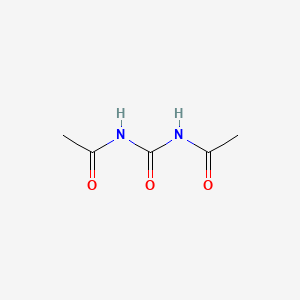

N,N'-Carbonylbis(acetamide)

CAS No.: 638-20-0

Cat. No.: VC15725719

Molecular Formula: C5H8N2O3

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 638-20-0 |

|---|---|

| Molecular Formula | C5H8N2O3 |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | N-(acetylcarbamoyl)acetamide |

| Standard InChI | InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |

| Standard InChI Key | UJQLDFMZDSDZEY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(=O)NC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Structure

N,N'-Carbonylbis(acetamide) consists of two acetamide units connected via a central carbonyl group. The IUPAC name, N-(acetylcarbamoyl)acetamide, reflects this arrangement . The structural formula is represented as , with the SMILES notation . X-ray crystallography reveals a monoclinic crystal system stabilized by intermolecular hydrogen bonds between amide groups and π-π interactions between adjacent molecules. These structural attributes contribute to its melting point of 154.5°C and boiling point of 262.71°C .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 144.13 g/mol | |

| Density | 1.4054 g/cm³ | |

| Melting Point | 154.5°C | |

| Boiling Point | 262.71°C | |

| LogP | 0.16040 (estimated) | |

| PSA | 75.27 Ų |

LogP values vary between sources, with estimates ranging from 0.16040 to -0.680 , highlighting the need for experimental validation.

Synthesis Methods

Carbonyldiimidazole-Mediated Synthesis

A common method involves reacting N-methylacetamide with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the imidazole leaving group is displaced by the acetamide nitrogen. The general equation is:

2 \, \text{CH}_3\text{CONH}_2 + \text{C}_3\text{H}_3\text{N}_2\text{CO} \rightarrow \text{C}_5\text{H}_8\text{N}_2\text{O}_3 + 2 \, \text{C}_3\text{H}_4\text{N}_2}This method yields high purity but requires strict moisture control.

Phosgene-Based Carbonylation

Phosgene () reacts with N-methylacetamide in dichloromethane at 0–5°C to form N,N'-Carbonylbis(acetamide). The reaction mechanism involves the formation of an intermediate chloroformate, which subsequently reacts with a second equivalent of acetamide:

This route is efficient but poses safety risks due to phosgene’s toxicity.

Applications in Organic Synthesis

Peptide Bond Formation

The compound’s electrophilic carbonyl group enables it to act as an acylating agent in peptide synthesis. For example, it facilitates the coupling of amino acids by reacting with amine groups to form amide bonds:

This reaction is critical in constructing complex polypeptides for pharmaceutical applications.

Pharmaceutical Intermediate

N,N'-Carbonylbis(acetamide) serves as a precursor in synthesizing antiviral and anticancer agents. Its bisamide structure allows for modular functionalization, making it valuable in drug discovery. For instance, derivatives of this compound have shown inhibitory activity against hepatitis C virus (HCV) protease in preclinical studies.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) effectively separates N,N'-Carbonylbis(acetamide) from impurities . The mobile phase typically consists of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . Detection at 210 nm provides optimal sensitivity, with a retention time of 6.2 minutes under isocratic conditions .

Spectroscopic Analysis

-

FT-IR: Strong absorbance at 1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

-

NMR: NMR (DMSO-d6) shows singlets at δ 2.05 ppm (acetyl methyl) and δ 8.45 ppm (amide NH).

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

| Compound | Formula | Key Features | Applications |

|---|---|---|---|

| N,N'-Carbonylbis(acetamide) | Dual acetamide groups, hydrogen bonding | Peptide synthesis, drug design | |

| Acetamide | Simple amide | Solvent, plasticizer | |

| Carbonyldiimidazole | Carbonyl with imidazole leaving groups | Peptide coupling reagents |

N,N'-Carbonylbis(acetamide) exhibits superior reactivity in acyl transfer reactions compared to simpler amides due to its conjugated carbonyl system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume